6-(Iodomethyl)-5,8-dioxaspiro[3.5]nonane 6-(Iodomethyl)-5,8-dioxaspiro[3.5]nonane
Brand Name: Vulcanchem
CAS No.: 2169583-65-5
VCID: VC4368983
InChI: InChI=1S/C8H13IO2/c9-4-7-5-10-6-8(11-7)2-1-3-8/h7H,1-6H2
SMILES: C1CC2(C1)COCC(O2)CI
Molecular Formula: C8H13IO2
Molecular Weight: 268.094

6-(Iodomethyl)-5,8-dioxaspiro[3.5]nonane

CAS No.: 2169583-65-5

Cat. No.: VC4368983

Molecular Formula: C8H13IO2

Molecular Weight: 268.094

* For research use only. Not for human or veterinary use.

6-(Iodomethyl)-5,8-dioxaspiro[3.5]nonane - 2169583-65-5

Specification

CAS No. 2169583-65-5
Molecular Formula C8H13IO2
Molecular Weight 268.094
IUPAC Name 6-(iodomethyl)-5,8-dioxaspiro[3.5]nonane
Standard InChI InChI=1S/C8H13IO2/c9-4-7-5-10-6-8(11-7)2-1-3-8/h7H,1-6H2
Standard InChI Key OWWHNZBFHMSESO-UHFFFAOYSA-N
SMILES C1CC2(C1)COCC(O2)CI

Introduction

6-(Iodomethyl)-5,8-dioxaspiro[3.5]nonane is a chemical compound featuring a unique spirocyclic structure. It includes an iodomethyl group and a dioxaspiro ring system, which are key to its reactivity and potential applications in organic synthesis and medicinal chemistry. The compound's molecular formula is C₈H₁₃IO₂, with a molar mass of 268.09 g/mol and a predicted density of approximately 1.70 ± 0.1 g/cm³ .

Synthesis and Production

The synthesis of 6-(Iodomethyl)-5,8-dioxaspiro[3.5]nonane typically involves the iodination of a suitable spirocyclic precursor. Industrial production methods would likely scale up these laboratory techniques, optimizing conditions for higher yields and purity through continuous flow reactors and purification techniques such as recrystallization or column chromatography.

Applications and Reactivity

This compound is notable for its versatility in synthetic organic chemistry, particularly in nucleophilic substitution reactions facilitated by the iodomethyl group. In biological systems, it may interact with molecular targets like enzymes or receptors through covalent bonding or non-covalent interactions, potentially modulating various biological pathways.

Structural Similarities and Comparisons

Several compounds share structural similarities with 6-(Iodomethyl)-5,8-dioxaspiro[3.5]nonane, including:

Compound NameStructure TypeNotable Properties
6-(Iodomethyl)-5-oxaspiro[3.5]nonaneSpirocyclic compoundSimilar spirocyclic structure but with one oxygen
6-(Bromomethyl)-5,8-dioxaspiro[3.5]nonaneDioxaspiro compoundBromine instead of iodine; different reactivity
6-(Chloromethyl)-5,8-dioxaspiro[3.5]nonaneDioxaspiro compoundChlorine instead of iodine; altered chemical properties
2-(Iodomethyl)-1,7-dioxaspiro[3.5]nonaneDioxaspiro compoundDifferent reactivity profile

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator